Home > Products > Screening Compounds P47796 > Ambrisentan Impurity E
Ambrisentan Impurity E - 1312092-82-2

Ambrisentan Impurity E

Catalog Number: EVT-1477685
CAS Number: 1312092-82-2
Molecular Formula: C21H18N2O3
Molecular Weight: 346.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ambrisentan is an orally active, selective endothelin A receptor antagonist []. It acts as a potent vasoconstrictor and plays a role in the development of pulmonary arterial hypertension (PAH) []. Ambrisentan is classified as a PAH-specific medication and is used in the treatment of patients with PAH [].

Future Directions
  • Impurity Characterization: While several studies identify and separate Ambrisentan impurities [, ], further research focusing on the detailed characterization of these impurities is needed. Understanding their formation pathways, potential toxicity, and influence on Ambrisentan stability could be beneficial.
  • Combination Therapy Optimization: The AMBITION trial highlighted the benefits of upfront combination therapy with Ambrisentan and Tadalafil []. Further research could focus on optimizing dosing regimens, exploring other potential combination therapies, and identifying patient subgroups who would benefit most from such approaches.
  • Long-Term Effects: Continued monitoring of Ambrisentan's long-term safety and efficacy in real-life settings through post-marketing surveillance programs like VOLT is crucial [].

Ambrisentan

    Compound Description: Ambrisentan is a selective endothelin type A receptor antagonist used to treat pulmonary arterial hypertension. [, ] It improves exercise capacity and hemodynamics in patients with this condition. [] Ambrisentan has a low risk of drug-drug interactions, including those with other PAH therapies. [] Common side effects include peripheral edema and anemia. []

( ± )-β-Camphorsulfonic acid

    Compound Description: (±)-β-Camphorsulfonic acid, also known as (±)-Camphor-10-sulfonic acid, is identified as an impurity (Impurity-E) in Voriconazole powder for solution for infusion. []

Ticagrelor Related Compound A

    Compound Description: Ticagrelor Related Compound A (RC A), also known as Tica amine mandelate, is a critical process impurity in the manufacturing of Ticagrelor active pharmaceutical ingredient. [] It is a listed impurity (Impurity E) in the Ticagrelor monograph in the European Pharmacopeia. [] The compound consists of a free base, [(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, and a counterion, mandelic acid. []

Salamide

    Compound Description: Salamide (4-amino-6-chlorobenzene-1,3-disulphonamide) is a major impurity found in hydrochlorothiazide, a widely used antihypertensive agent. []

(E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide

    Compound Description: (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide is an identified impurity in the synthesis of Istradefylline, a selective adenosine antagonist. [] This impurity originates from the synthesis of intermediate A1 (6-amino-1,3-diethyl-2,4-(1H,3H)-pyrimidinedione) used in Istradefylline production. []

Overview

Ambrisentan Impurity E, chemically identified as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid, is a notable impurity associated with the synthesis of Ambrisentan, an endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The presence of impurities in pharmaceutical compounds is critical as they can affect the drug's efficacy and safety profiles. Understanding the characteristics and implications of Ambrisentan Impurity E is essential for quality control in pharmaceutical manufacturing.

Source and Classification

Ambrisentan Impurity E is classified under organic compounds, specifically as a pyrimidine derivative. It arises during the synthesis of Ambrisentan through various chemical reactions that may involve degradation or side reactions. The impurity has been identified using advanced analytical techniques such as ultra-performance liquid chromatography and mass spectrometry, which are crucial for ensuring pharmaceutical quality .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ambrisentan Impurity E typically occurs as a byproduct during the production of Ambrisentan. The formation of this impurity can be attributed to hydrolytic degradation processes under neutral conditions. Techniques such as semi-preparative high-performance liquid chromatography have been employed to isolate this impurity from the degradation mixture .

The synthesis pathway may involve several steps, including:

  1. Formation of intermediates: This includes reactions that lead to the generation of pyrimidine derivatives.
  2. Degradation pathways: Under specific conditions (e.g., temperature, pH), Ambrisentan can degrade to form various impurities, including Ambrisentan Impurity E.
  3. Isolation and purification: Advanced chromatographic techniques are utilized to isolate and purify the impurity for characterization.
Molecular Structure Analysis

Structure and Data

The molecular structure of Ambrisentan Impurity E features a pyrimidine ring substituted with a phenyl group and an acrylic acid moiety. The structural formula can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol

The compound's structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which provide insights into its functional groups and connectivity .

Chemical Reactions Analysis

Reactions and Technical Details

Ambrisentan Impurity E is formed through specific chemical reactions that involve:

  • Hydrolysis: The breakdown of Ambrisentan under neutral conditions can lead to the formation of this impurity.
  • Degradation reactions: These may include oxidation or reduction processes facilitated by environmental factors or reagents used during synthesis.

The understanding of these reactions is vital for optimizing synthetic routes and minimizing impurities during drug production.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ambrisentan Impurity E exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid.
  • Solubility: Solubility characteristics may vary depending on pH and solvent conditions.
  • Stability: Stability assessments indicate that impurities like Ambrisentan Impurity E may be sensitive to light, heat, or moisture.

Analytical methods such as differential scanning calorimetry and thermogravimetric analysis are often employed to assess these properties comprehensively .

Applications

Scientific Uses

Ambrisentan Impurity E serves primarily as a subject of study in pharmaceutical research focused on quality control and impurity profiling. Its characterization aids in:

  • Regulatory compliance: Ensuring that pharmaceutical products meet safety standards set by regulatory bodies.
  • Process optimization: Understanding how impurities form allows for improved synthesis methods that minimize unwanted byproducts.
  • Safety evaluations: Assessing potential toxicological effects associated with impurities is crucial for drug development.
Introduction to Ambrisentan Impurity E

Structural and Chemical Profile of Ambrisentan Impurity E

Ambrisentan Impurity E possesses a distinct molecular architecture characterized by the presence of a diphenylacrylic acid moiety linked to a dimethylpyrimidinyl group through an ether linkage. Its chemical structure features a propenoic acid backbone with phenyl substituents at the 3-position and a heterocyclic alkoxy group at the 2-position. This configuration differs significantly from the parent ambrisentan molecule, which contains a propanoic acid structure with methoxy substitution rather than the unsaturated propenoic acid system [1] [6].

Table 1: Fundamental Chemical Properties of Ambrisentan Impurity E

PropertySpecificationAnalytical Method
Chemical Name2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acidIUPAC nomenclature
SynonymsAmbrisentan Impurity 10; Ambrisentan Impurity 11Chemical databases
CAS Registry Number1312092-82-2Chemical registry
Molecular FormulaC₂₁H₁₈N₂O₃Elemental analysis
Molecular Weight346.38 g/molMass spectrometry
Melting Point>104°C (with decomposition)Differential scanning calorimetry
AppearanceWhite to off-white solidVisual inspection
Light SensitivityLight sensitivePhotostability testing

The compound demonstrates limited solubility characteristics, showing only slight solubility in dimethyl sulfoxide (DMSO) and methanol, while remaining practically insoluble in aqueous solutions across a wide pH range. This solubility profile presents challenges during analytical method development and purification processes. The molecule's crystalline structure exhibits light sensitivity, necessitating storage in amber vials under inert atmospheres at freezing temperatures (-20°C) to maintain stability and prevent degradation [1] [3].

Spectroscopic characterization of Ambrisentan Impurity E has been comprehensively documented using advanced analytical techniques. High-resolution mass spectrometry (HRMS) confirms the exact mass as 346.1317 g/mol, while nuclear magnetic resonance (NMR) studies reveal characteristic proton signals including aromatic protons between δ 7.2-7.4 ppm (diphenyl groups), a singlet at δ 6.85 ppm (pyrimidinyl proton), and two singlets at δ 2.35 and 2.25 ppm corresponding to the methyl groups on the pyrimidine ring. The absence of methoxy protons differentiates it spectroscopically from the parent ambrisentan molecule [7] [9].

Role of Process-Related Impurities in Pharmaceutical Synthesis

Process-related impurities in ambrisentan synthesis, including Impurity E, originate primarily from side reactions, intermediate degradation, or incomplete purification during manufacturing. Research indicates that Ambrisentan Impurity E forms through specific pathways involving the decarboxylation and dehydration of key intermediates, particularly during the final stages of ambrisentan synthesis. The compound has been identified as a transformation product when precursor molecules are exposed to elevated temperatures or acidic conditions [7].

The presence of Impurity E in pilot batches typically ranges between 0.05% to 0.15% as detected by high-performance liquid chromatography (HPLC) analysis. While these concentrations might appear minimal, regulatory guidelines mandate strict control of such impurities due to potential impacts on drug efficacy and safety. The International Council for Harmonisation (ICH) Q3A guideline classifies impurities based on daily dose requirements, establishing thresholds for identification (0.10%) and qualification (0.15%) [7] [10].

Controlling Ambrisentan Impurity E requires implementing strategic measures throughout the synthesis pathway:

  • Reaction parameter optimization: Strict control of temperature during condensation steps prevents thermal degradation pathways that form Impurity E
  • Purification enhancements: Crystallization process modifications effectively reduce Impurity E concentrations below identification thresholds
  • Starting material specifications: Higher purity starting materials minimize introduction of impurity precursors
  • In-process controls: Intermediate testing identifies impurity formation at early stages before it carries through to final API [7]

The synthesis and characterization of Ambrisentan Impurity E represents a critical quality control strategy in modern pharmaceutical manufacturing. By isolating and synthesizing authentic samples of this impurity, reference standards are created that enable accurate quantification during routine analysis. These standards also facilitate method validation studies to ensure analytical procedures can reliably detect and measure Impurity E at concentrations as low as 0.03% relative to the main compound [3] [7].

Regulatory Significance of Impurity Control in Pulmonary Arterial Hypertension Therapies

Regulatory frameworks governing pulmonary arterial hypertension therapies mandate rigorous impurity control, with Ambrisentan Impurity E serving as a specifically monitored compound in quality assurance protocols. Global regulatory bodies including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Central Drugs Standard Control Organisation (CDSCO) in India have established stringent requirements for identification, quantification, and reporting of process-related impurities in ambrisentan APIs and finished dosage forms [2] [10].

The regulatory significance of Ambrisentan Impurity E is underscored by its inclusion in pharmacopeial standards and its specific monitoring in stability studies. Regulatory submissions for ambrisentan must include comprehensive data on this impurity, encompassing:

  • Formation mechanisms during synthesis
  • Analytical detection methods with validation reports
  • Quantification data across multiple batches
  • Toxicological assessment based on structurally similar compounds
  • Stability profiles under various storage conditions [2] [7]

Table 2: Regulatory Thresholds and Analytical Methods for Ambrisentan Impurity E

Regulatory AspectRequirementCompliance Strategy
Reporting Threshold0.05% of ambrisentan daily doseHPLC-UV methods with LOD ≤0.01%
Identification Threshold0.10% or 1.0 mg per day intake (whichever lower)LC-MS/MS structural confirmation
Qualification Threshold0.15% or 1.0 mg per day intake (whichever lower)Toxicological studies on impurity
Recommended Analytical TechniquesHPLC-DAD, LC-MS, UPLC-QTofOrthogonal method implementation
Specification LimitTypically ≤0.15% in final APIProcess optimization and purification controls

Analytical methodologies for detecting and quantifying Ambrisentan Impurity E have evolved significantly, with liquid chromatography-mass spectrometry (LC-MS) emerging as the gold standard technique. This method provides the requisite sensitivity and specificity to detect Impurity E at concentrations as low as 0.003% w/w relative to ambrisentan. Complementary techniques including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS) enable complete structural elucidation and differentiation from structurally similar impurities [3] [7].

Properties

CAS Number

1312092-82-2

Product Name

Ambrisentan Impurity E

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid

Molecular Formula

C21H18N2O3

Molecular Weight

346.39

InChI

InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25)

SMILES

CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C

Synonyms

2-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-3,3-diphenyl-2-propenoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.